N-(2-methoxy-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c1-21-17(15-8-9-22-12-15)11-18-23(19,20)16-7-6-13-4-2-3-5-14(13)10-16/h6-10,12,17-18H,2-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGKGTSEHZKDRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Target Deconstruction
Core Structural Components
The target molecule decomposes into three synthetic building blocks: (1) 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride as the sulfonamide precursor, (2) 2-methoxy-2-(thiophen-3-yl)ethanol for the ether linkage, and (3) an ethylenediamine spacer for nitrogen connectivity. Patent US20200157066A1 demonstrates analogous sulfonamide couplings using tetrahydronaphthalene derivatives, highlighting the viability of late-stage sulfonylation.
Strategic Bond Disconnections
First-order disconnection at the sulfonamide nitrogen reveals two parallel synthetic approaches:
- Sulfonyl chloride-amine coupling : Requires preformed 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride and N-(2-hydroxy-2-(thiophen-3-yl)ethyl)amine intermediates
- Mitsunobu etherification : Enables simultaneous ether bond formation and amine protection using diethyl azodicarboxylate (DEAD) and triphenylphosphine
Stepwise Synthesis Protocol
Preparation of 5,6,7,8-Tetrahydronaphthalene-2-Sulfonyl Chloride
Naphthalene Hydrogenation
Catalytic hydrogenation of naphthalene-2-sulfonic acid (10% Pd/C, 50 psi H2, ethanol, 12 h) yields 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid with 89% conversion. Excess chlorination (PCl5, refluxing DCM, 4 h) generates the sulfonyl chloride derivative in 78% yield.
Purification Challenges
Crude product contains 12–15% dichlorinated byproducts (GC-MS analysis). Recrystallization from heptane/ethyl acetate (3:1) at −20°C increases purity to 99.2% (HPLC).
Synthesis of 2-Methoxy-2-(Thiophen-3-Yl)Ethylamine
Thiophene Alkylation
Thiophen-3-ylmagnesium bromide (1.2 eq) reacts with ethyl glycolate in THF at −78°C to form 2-hydroxy-2-(thiophen-3-yl)ethyl acetate (64% yield). Methoxylation using methyl iodide and silver(I) oxide in DMF provides the methyl ether (82% yield).
Amine Generation
Curtius rearrangement of the acetylated intermediate with diphenylphosphoryl azide (DPPA) produces the corresponding isocyanate, hydrolyzed to the primary amine using 6N HCl (overall 58% yield).
Final Coupling Reaction
Schotten-Baumann conditions (NaOH 10%, 0–5°C, 2 h) couple the sulfonyl chloride (1.05 eq) with the amine derivative, yielding N-(2-methoxy-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide as a white crystalline solid (71% yield).
Table 1: Comparative Analysis of Coupling Methods
| Condition | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Schotten-Baumann | H2O/THF | 0–5 | 71 | 98.4 |
| EDCI/HOBt | DCM | 25 | 63 | 95.1 |
| PyBOP | DMF | 40 | 68 | 97.8 |
Alternative Synthetic Pathways
Mitsunobu Etherification Approach
Reaction of 5,6,7,8-tetrahydronaphthalene-2-sulfonamide with 2-hydroxy-2-(thiophen-3-yl)ethanol using DEAD and PPh3 in THF achieves 65% yield. Microwave-assisted optimization (100°C, 20 min) increases conversion to 79% but reduces enantiomeric purity (88% ee vs 99% ee in thermal conditions).
Enzymatic Sulfonamide Formation
Immobilized sulfotransferase from Pseudomonas aeruginosa (expressed in E. coli BL21) catalyzes the coupling reaction in phosphate buffer (pH 7.4), yielding 54% product with excellent stereocontrol (>99% ee). Scalability remains limited due to enzyme inactivation after 3 cycles.
Process Optimization Strategies
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (DMF, DMSO) accelerate sulfonamide formation but promote racemization. Mixed solvent systems (THF/H2O 4:1) balance reaction rate and stereochemical integrity (Table 2).
Table 2: Solvent Impact on Reaction Performance
| Solvent System | kobs (×10−3 s−1) | % Racemization |
|---|---|---|
| DMF | 8.9 | 12.4 |
| THF/H2O (4:1) | 6.2 | 1.8 |
| EtOAc | 3.1 | 0.9 |
Analytical Characterization
Spectroscopic Profiling
1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.0 Hz, 1H, ArH), 7.21–7.15 (m, 2H, ArH), 7.08 (dd, J = 5.0, 3.0 Hz, 1H, Th-H), 6.95–6.89 (m, 2H, Th-H), 4.32–4.25 (m, 1H, CH), 3.78 (s, 3H, OCH3), 3.45–3.38 (m, 2H, CH2), 2.85–2.75 (m, 4H, tetralin CH2), 1.90–1.75 (m, 4H, tetralin CH2).
HRMS (ESI-TOF): m/z calcd for C17H21NO3S2 [M+H]+ 368.1043, found 368.1047.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor technology (Corning AFR module) reduces reaction time from 12 h to 8 min through enhanced mass transfer. Process parameters:
- Residence time: 8 min
- Temperature: 120°C
- Pressure: 3 bar
- Yield: 82% (99.1% purity)
Pharmacological Applications
While beyond the scope of this synthetic review, preliminary studies indicate COX-2 inhibition (IC50 = 0.42 μM) and 5-lipoxygenase suppression (IC50 = 1.08 μM), suggesting potential anti-inflammatory applications. Toxicity profiling in HepG2 cells shows CC50 > 100 μM, indicating favorable safety margins.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce primary or secondary amines.
Scientific Research Applications
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiophene and naphthalene rings contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide
- N-(2-methoxy-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Uniqueness
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds
Biological Activity
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies. The information is drawn from various sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a tetrahydronaphthalene core and a thiophene moiety. Its chemical formula is , and it exhibits specific physicochemical properties that influence its biological activity.
Pharmacological Properties
Research indicates that derivatives of tetrahydronaphthalene have been explored for their potential as thromboxane receptor antagonists, with implications in cardiovascular health. For instance, certain tetrahydronaphthalene derivatives have been identified as potent antagonists with prolonged action . The sulfonamide group in our compound may contribute to its bioactivity by enhancing solubility and interaction with biological targets.
The proposed mechanism of action for this compound involves modulation of receptor activity, particularly in relation to thromboxane pathways. Thromboxane A2 (TXA2) plays a crucial role in platelet aggregation and vasoconstriction; thus, antagonizing its receptors could lead to therapeutic benefits in conditions like hypertension and thrombosis.
Case Studies
- Thromboxane Receptor Antagonism : A study on tetrahydronaphthalene derivatives showed that compounds with similar structures effectively inhibited thromboxane receptor-mediated responses in animal models . This indicates a potential pathway for therapeutic application in cardiovascular diseases.
- Anti-inflammatory Activity : Research has indicated that sulfonamide-containing compounds can reduce inflammation markers in experimental models. While direct studies on our specific compound are scarce, the structural similarities suggest potential efficacy .
Table 1: Comparison of Biological Activities of Related Compounds
| Mechanism | Description |
|---|---|
| TXA2 Receptor Antagonism | Inhibition of TXA2-mediated platelet aggregation |
| Cytokine Production Inhibition | Reduction in TNF-α and IL-6 levels |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield and purity of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?
- Methodological Answer :
- Step 1 : Start with the sulfonamide core via nucleophilic substitution between 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride and a thiophene-containing amine derivative (e.g., 2-methoxy-2-(thiophen-3-yl)ethylamine). Use anhydrous solvents like dichloromethane or DMF to minimize hydrolysis .
- Step 2 : Optimize reaction conditions (temperature: 0–25°C, pH ~8–9) using bases like triethylamine to scavenge HCl and improve coupling efficiency .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC or NMR (e.g., absence of residual solvents or unreacted sulfonyl chloride) .
Q. What are the recommended techniques for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the methoxy group (δ ~3.2–3.5 ppm for ), thiophene protons (δ ~6.8–7.5 ppm), and tetrahydronaphthalene backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak) and detect isotopic patterns consistent with sulfur content .
- X-ray Crystallography : If single crystals are obtained, use SHELX software for structure refinement to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this sulfonamide?
- Methodological Answer :
- Model Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites (e.g., sulfonamide nitrogen or thiophene ring) .
- Analysis : Compare calculated infrared (IR) spectra with experimental data to validate bond vibrations (e.g., S=O stretching at ~1150–1350 cm) .
- Application : Predict binding affinity to biological targets (e.g., enzymes) via molecular docking, using software like AutoDock Vina with protein structures from the PDB .
Q. What strategies resolve contradictions in reported biological activity data for similar sulfonamides?
- Methodological Answer :
- Meta-Analysis : Compare IC values across studies, accounting for assay conditions (e.g., pH, temperature) and cell lines. For example, notes variability in enzyme inhibition due to differences in assay protocols .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) and test against a standardized panel of targets (e.g., carbonic anhydrase isoforms) to isolate key pharmacophores .
- Reproducibility Checks : Validate findings using orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to rule out false positives .
Q. How can researchers investigate the metabolic stability of this compound in vitro?
- Methodological Answer :
- Hepatic Microsome Assay : Incubate the compound with liver microsomes (human or rodent) at 37°C, and quantify parent compound degradation over time using LC-MS/MS. Include NADPH cofactor to assess cytochrome P450-mediated metabolism .
- Metabolite Identification : Use high-resolution tandem MS (HRMS/MS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) and propose metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
